molecular formula C12H28ClNS B1345736 2-(Decylthio)ethanamine hydrochloride CAS No. 36362-09-1

2-(Decylthio)ethanamine hydrochloride

Cat. No. B1345736
Key on ui cas rn: 36362-09-1
M. Wt: 253.88 g/mol
InChI Key: CMOVAZNLWXAJIL-UHFFFAOYSA-N
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Patent
US05155131

Procedure details

Approximately 225 pounds of decylmercaptan are loaded into a jacketed reactor equipped with an agitator. 1.25 pounds of zinc chloride catalyst are added through the manhole. The system is heated to approximately 140° C. and 130 pounds of 2-ethyl-2-oxazoline are added at the rate of 3 lbs/min in about 45 minutes. About 30 minutes are allowed for the reaction to be completed, the reactor cooled to approximately 120° C. and 155 pounds of 32 weight percent hydrochloric acid are then added to the reaction mixture. The reactor is heated to 150°-160° C., at which time the vapor pressure of the system is approximately 60 psi. The temperature is maintained near 150° C. for 2 hours to complete the hydrolysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH2:12]([C:14]1OCC[N:18]=1)C.[ClH:19]>[Cl-].[Zn+2].[Cl-]>[ClH:19].[CH2:1]([S:11][CH2:12][CH2:14][NH2:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1OCCN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an agitator
CUSTOM
Type
CUSTOM
Details
About 30 minutes are allowed for the reaction
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reactor cooled to approximately 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is heated to 150°-160° C., at which time the vapor pressure of the system
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained near 150° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the hydrolysis

Outcomes

Product
Name
Type
Smiles
Cl.C(CCCCCCCCC)SCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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